molecular formula C10H23O3P B14304111 Diethyl hexyl phosphite CAS No. 123865-64-5

Diethyl hexyl phosphite

Cat. No.: B14304111
CAS No.: 123865-64-5
M. Wt: 222.26 g/mol
InChI Key: BTSGBVKFEJMBGW-UHFFFAOYSA-N
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Description

Diethyl hexyl phosphite is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethyl groups and one hexyl group via phosphite linkages (P–O–R). Its molecular structure confers unique physicochemical properties, making it valuable in industrial applications such as polymer stabilization and flame retardancy. For instance, it is employed as a stabilizer in polyamides to enhance thermal and oxidative resistance, often alongside triphenyl phosphite and tris nonylphenyl phosphite .

Preparation Methods

Diethyl hexyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanol and hexanol. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_2\text{H}_5\text{OH} + \text{C}6\text{H}{13}\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + 3 \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

In industrial production, this compound is often produced by the reaction of phosphorus trichloride with a mixture of ethanol and hexanol in the presence of a base such as pyridine. The base helps to neutralize the hydrochloric acid formed during the reaction, thereby driving the reaction to completion.

Chemical Reactions Analysis

Diethyl hexyl phosphite undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

  • Oxidation: : this compound can be oxidized to diethyl hexyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P}(\text{O}) + \text{H}_2\text{O} ]

  • Reduction: : this compound can be reduced to the corresponding phosphine using reducing agents such as lithium aluminum hydride. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{LiAlH}_4 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{PH} + \text{LiAlH}_3\text{O} ]

  • Substitution: : this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{RNH}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{RNH})\text{P} + \text{C}6\text{H}{13}\text{OH} ]

Scientific Research Applications

Diethyl hexyl phosphite has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: : In organic synthesis, this compound is used as a reagent for the preparation of various organophosphorus compounds. It is also used as a ligand in coordination chemistry and as a catalyst in certain reactions.

  • Biology: : this compound is used in the synthesis of biologically active phosphonates and phosphinates, which have applications in enzyme inhibition and as potential therapeutic agents.

  • Medicine: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems. Its ability to form stable complexes with metal ions makes it useful in radiopharmaceuticals.

  • Industry: : this compound is used as an additive in lubricants, plasticizers, and flame retardants. It is also used as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl hexyl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. The compound can donate electrons to electrophilic centers, thereby participating in various chemical reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites and blocking substrate access. The compound can also form complexes with metal ions, which can affect the activity of metalloenzymes and other metalloproteins.

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Structural and Functional Differences

Phosphite derivatives vary in alkyl/aryl substituents, which dictate their reactivity, solubility, and application suitability. Key compounds are compared below:

Table 1: Electrochemical and Structural Properties of Selected Phosphites

Compound LUMO (eV) HOMO (eV) Oxidation Potential (V) Reduction Potential (V) Key Applications
Diethyl hexyl phosphite −6.51 0.76 4.49 −0.54 Polymer stabilizers, battery additives
tert-Butyl diethyl phosphite −6.36 0.78 4.54 −0.22 Flame retardants, synthesis intermediates
Diethyl phosphite (DEP) Flame retardants, phosphorylating agents
Dibenzyl phosphite High-temperature stabilizers
Diethyl trimethylsilyl phosphite Nucleophilic phosphorylation

Key Comparisons

(a) this compound vs. Diethyl Phosphite (DEP)

  • Structure : DEP (C₄H₁₁O₃P) lacks the hexyl group, resulting in lower molecular weight and higher volatility compared to this compound .
  • Applications : DEP is widely used in flame retardants and the Arbuzov reaction to synthesize phosphonates , whereas this compound’s longer alkyl chain enhances compatibility with hydrophobic polymers, improving stabilization efficiency .
  • Thermal Stability : The hexyl group in this compound likely delays pyrolysis, as observed in studies where longer-chain phosphites (e.g., Pip-bis-TEPT) exhibited higher thermal stability .

(b) this compound vs. tert-Butyl Diethyl Phosphite

  • 4.54 V), suggesting superior resistance to oxidation in battery electrolytes .

(c) this compound vs. Dibenzyl Phosphite

  • Thermal Performance: Dibenzyl phosphite’s aromatic benzyl groups enhance thermal stability, making it suitable for high-temperature applications , whereas this compound’s aliphatic chain offers better solubility in nonpolar matrices.
  • Synthesis : Dibenzyl phosphite is synthesized via benzyl alcohol phosphorylation, contrasting with this compound’s preparation through alkylation of diethyl phosphite .

(d) this compound vs. Diethyl Trimethylsilyl Phosphite

  • Reactivity : The trimethylsilyl group in the latter enhances nucleophilicity, enabling selective phosphorylation in sensitive reactions . This compound, however, is preferred in bulk industrial processes due to cost-effectiveness and simpler handling.

Research Findings and Industrial Relevance

  • Flame Retardancy: this compound’s gas-phase action, inferred from DIP-MS studies , involves releasing phosphorus-containing radicals that quench combustion-promoting species. This mechanism is less pronounced in shorter-chain phosphites like DEP, which degrade faster .
  • Battery Additives : Computational screening identifies this compound as a candidate for high-voltage Li-ion batteries due to its low LUMO energy, which stabilizes electrolytes against reduction .
  • Polymer Stabilization : Its hexyl group minimizes migration in polyamide matrices, ensuring long-term stability without compromising mechanical properties .

Properties

CAS No.

123865-64-5

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

diethyl hexyl phosphite

InChI

InChI=1S/C10H23O3P/c1-4-7-8-9-10-13-14(11-5-2)12-6-3/h4-10H2,1-3H3

InChI Key

BTSGBVKFEJMBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(OCC)OCC

Origin of Product

United States

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